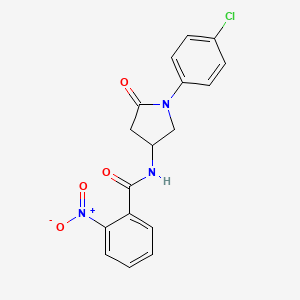![molecular formula C13H11ClN4OS B2764701 3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877640-07-8](/img/structure/B2764701.png)
3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a heterocyclic compound. Heterocycles are key to drug discovery and 1,2,4-Triazole compounds are classic nitrogen-containing heterocycles . They display various bioactivities .
Synthesis Analysis
The compound was synthesized and recrystallized from EtOH . It was characterized by 1 H NMR, 13 C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Molecular Structure Analysis
The compound was crystallized in the monoclinic space group P2 (1) / c with a = 8.1992 (5), b = 21.7731 (12), c = 7.8454 (6) Å, α = 90, β = 108.421 (7), γ = 90°, V = 1328.81 (15) Å 3, Z = 4 and R = 0.0351 . Theoretical calculation of the title compound was carried out with B3LYP/6-31G .Chemical Reactions Analysis
The full geometry optimization was carried out by using the 6-31G basis set . The frontier orbital energy and atomic net charges were discussed .Physical And Chemical Properties Analysis
The compound was synthesized and recrystallized from EtOH . Further physical and chemical properties are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has focused on synthesizing and characterizing derivatives related to the triazolopyrimidinone core structure, which includes compounds like 3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. These compounds are synthesized through reactions involving various reagents, aiming to explore their structural and chemical properties. For example, studies have reported on the heteroaromatization processes that lead to the formation of pyrimidine, triazolo, and pyridine derivatives, showcasing the versatility of this chemical scaffold in generating a wide range of heterocyclic compounds (El-Agrody et al., 2001; Davoodnia et al., 2008).
Biological Activities
Several studies have explored the biological activities of triazolopyrimidinone derivatives, focusing on their potential as antimicrobial, antitumor, and enzyme inhibitory agents. The research indicates that these compounds exhibit a range of biological effects, including inhibitory activities against cancer cell lines and microbial strains. For instance, some derivatives have been tested for their antitumor activity, showing inhibitory effects on the growth of various cancer cell lines (Hafez & El-Gazzar, 2009). Additionally, antimicrobial activities have been reported, highlighting the potential of these compounds in addressing drug-resistant infections (Lahmidi et al., 2019).
Selective Receptor Antagonists
Research into the specific biological targets of triazolopyrimidinone derivatives has identified some compounds as potential selective receptor antagonists. This is particularly relevant in the search for new therapeutic agents with high specificity and minimal side effects. For example, studies have identified derivatives acting as serotonin receptor antagonists, demonstrating the chemical versatility and potential therapeutic applications of this compound class (Ivachtchenko et al., 2010).
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-8-5-11(19)15-12-16-17-13(18(8)12)20-7-9-3-2-4-10(14)6-9/h2-6H,7H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZINCAAFLBPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2764621.png)

![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2764626.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2764627.png)
![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2764629.png)
![[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)

![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)

![Ethyl 2-(2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2764637.png)

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764640.png)
![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2764641.png)